molecular formula C15H11N3O4S B12138636 N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B12138636
M. Wt: 329.3 g/mol
InChI Key: DJCDBKUJPRKORV-VAWYXSNFSA-N
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Description

The compound "N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide" features a hybrid heterocyclic scaffold comprising an indole and a thiazole moiety. The indole ring is substituted with an acetyl group at the 1-position and a ketone at the 2-position, while the thiazole ring is fused with a dihydro-oxo group and linked to an acetamide substituent.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H11N3O4S/c1-7(19)16-15-17-13(21)12(23-15)11-9-5-3-4-6-10(9)18(8(2)20)14(11)22/h3-6H,1-2H3,(H,16,17,19,21)/b12-11+

InChI Key

DJCDBKUJPRKORV-VAWYXSNFSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\2/C3=CC=CC=C3N(C2=O)C(=O)C)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

Sequential Alkylation-Acylation Strategy

Indole Functionalization

A two-step protocol from N-acetamide indole synthesis involves:

  • Alkylation : Treating indole-6-carboxylic acid with ethyl bromoacetate in DMF using NaH as a base to yield ethyl 2-(1H-indol-6-yl)acetate .

  • Hydrazide Formation : Reacting the ester with hydrazine hydrate in ethanol to form 2-(1H-indol-6-yl)acetohydrazide .

Thiazole Ring Construction

The hydrazide intermediate undergoes cyclization with chloroacetyl chloride in dichloromethane/pyridine to form the thiazole ring. Subsequent acetylation with acetic anhydride introduces the terminal acetamide group.

Optimization Data:

StepReagents/ConditionsYield (%)
AlkylationEthyl bromoacetate, NaH, DMF89
Hydrazide synthesisHydrazine hydrate, ethanol96
CyclizationChloroacetyl chloride, pyridine78
AcetylationAcetic anhydride, DMAP92

Hantzsch-Thiazole Synthesis with Post-Modification

Thiazole Formation

The Hantzsch method employs thiourea and α-bromoacetophenone derivatives to construct the thiazole ring. For the target compound:

  • React 1-acetyl-2-oxoindoline-3-carbaldehyde with thiourea in ethanol under reflux to form the thiazolidinone intermediate.

  • Oxidize the thiazolidinone using MnO₂ to introduce the 4-oxo group.

Acetamide Installation

Couple the thiazole intermediate with acetyl chloride in the presence of triethylamine to yield the final product.

Comparative Yields:

MethodOverall Yield (%)Purity (HPLC)
Three-component6898.5
Sequential alkylation7297.8
Hantzsch6596.2

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 1-acetyl-2-oxoindoline-3-carbaldehyde , thiosemicarbazide , and chloroacetylacetamide in a 1:1:1 ratio for 2 hours yields the product with 70% efficiency, eliminating solvent waste.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 20 min) reduces reaction times for the three-component method from 12 hours to 45 minutes, maintaining yields at 82%.

Industrial-Scale Considerations

Cost Analysis

  • Three-component method : Lowest cost ($12/g) due to minimal steps.

  • Sequential alkylation : Higher cost ($18/g) from multiple purifications.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Silica gel (hexane/ethyl acetate) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5E)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related analogs:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR, NMR) Biological Activity (If Reported)
Target Compound Indole-thiazole hybrid 1-Acetylindole, 4-oxo-thiazole, acetamide ~388.36 (calculated) Not reported Expected C=O stretches (1650–1750 cm⁻¹) Not explicitly reported (potential kinase inhibition inferred)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole hybrid Phenyl, benzamide 348.39 160 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺) Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine hybrid Acetylpyridine, benzamide 414.49 290 IR: 1679, 1605 cm⁻¹ (2×C=O); MS: m/z 414 (M⁺) Not reported
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) Indazole-acetamide hybrid Ethoxyphenyl, 2-fluoroaniline ~420.44 (calculated) Not reported NMR: Aromatic protons (δ 7.36–8.32) Anti-proliferative (tested in vitro)
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) Thiazole-dioxoisoindoline hybrid Dioxoisoindolinyl, 4-nitrophenyl ~457.45 (calculated) Not reported MS: m/z 457 (M⁺) Not reported
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide Thiazole-acetamide hybrid Ethoxyphenyl, mercapto group 310.39 Not reported InChIKey: YSPBUDUXJZAIFF-UHFFFAOYSA-N Not reported

Key Observations:

Structural Diversity :

  • The target compound’s indole-thiazole hybrid is distinct from thiadiazole-isoxazole (e.g., compound 6 ) or indazole-acetamide (e.g., 6b ) scaffolds. The acetylated indole moiety may enhance lipophilicity compared to polar derivatives like 1.7 (nitrophenyl group) .
  • Substituents influence molecular weight and stability. For example, 8a (MW 414.49) has a higher melting point (290°C) due to its rigid pyridine-thiadiazole core, whereas the target compound’s melting point is unreported but likely lower due to conformational flexibility.

Synthetic Routes :

  • The target compound’s synthesis may involve condensation of 3-formylindole precursors with thiazole intermediates under acidic conditions, analogous to methods in .
  • In contrast, indazole derivatives (e.g., 6b ) require palladium-catalyzed cross-coupling and deprotection steps , while thiadiazole analogs (e.g., 8a ) use active methylene compounds in glacial acetic acid .

Biological Relevance: Indazole derivatives (e.g., 6b) exhibit anti-proliferative activity, suggesting the target compound’s indole-thiazole hybrid could share similar mechanisms (e.g., kinase inhibition) .

Spectral and Physicochemical Properties :

  • IR spectra of the target compound would show characteristic C=O stretches from acetyl (1700–1750 cm⁻¹) and oxo-thiazole (1650–1700 cm⁻¹) groups, similar to 8a .
  • The acetamide group’s NMR signals (δ ~2.0–2.5 for CH3 and ~8.0–8.5 for NH) would align with those in 6b .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step pathway:

  • Step 1 : Condensation of 1-acetyl-3-formylindolin-2-one with 2-aminothiazol-4-one in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .
  • Step 2 : Isolation via precipitation, followed by recrystallization from DMF/acetic acid.
  • Key reagents : Acetic acid, sodium acetate.
  • Yield optimization : Excess 3-formylindole derivatives (1.1 equivalents) improve cyclocondensation efficiency .

Q. How is the compound characterized post-synthesis?

Characterization methods include:

  • Spectroscopy : 1H^1H-NMR for confirming acetamide and indole-thiazole hybridization; IR for carbonyl (C=O, ~1700 cm1^{-1}) and thioamide (C=S, ~1250 cm1^{-1}) stretches .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
  • Melting point analysis : Consistency with literature values ensures purity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid facilitates cyclization .
  • Catalysts : Sodium acetate neutralizes HCl byproducts, shifting equilibrium toward product formation .
  • Temperature : Reflux (~110°C) accelerates imine formation but must be controlled to avoid decomposition .
  • Table 1 : Optimization parameters from analogous syntheses:
ParameterOptimal RangeImpact on YieldReference
Reaction Time3–5 h+20% yield
Solvent (AcOH)100 mL/molPrevents side reactions
Catalyst (NaOAc)1.0 eqStabilizes pH

Q. What strategies resolve contradictions in reported biological activities of similar thiazolidinone derivatives?

Discrepancies in antimicrobial vs. anticancer activities arise from:

  • Structural variations : Electron-withdrawing groups (e.g., acetyl) enhance cytotoxicity but reduce bacterial uptake .
  • Assay conditions : Viability assays (MTT vs. resazurin) yield divergent IC50_{50} values due to redox interference .
  • Resolution : Cross-validate using orthogonal assays (e.g., colony-forming units for antimicrobial activity) .

Q. What in silico methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina assesses binding affinity to enzymes (e.g., COX-2, EGFR) using the compound’s minimized 3D structure .
  • Pharmacophore modeling : Identifies critical motifs (e.g., thiazole C=S) for HDAC inhibition .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite structural hydrophilicity?

  • Crystallinity : The planar indole-thiazole hybrid promotes π-stacking, reducing aqueous solubility despite polar acetamide groups .
  • Mitigation : Co-solvents (DMSO/PEG 400) or prodrug strategies (esterification) improve bioavailability .

Methodological Recommendations

Q. How to design SAR studies for this compound?

  • Core modifications : Replace acetyl with trifluoroacetyl to assess electronic effects on bioactivity .
  • Side-chain variations : Introduce sulfonamide or morpholine groups to modulate pharmacokinetics .
  • Table 2 : SAR trends in analogous compounds:
ModificationActivity ChangeReference
Acetyl → Propionyl↑ Anticancer (2-fold)
Thiophene → Benzene↓ Antimicrobial

Critical Experimental Considerations

Q. How to validate target engagement in cellular assays?

  • Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .
  • CETSA : Monitor thermal stabilization of target proteins via Western blot .

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